molecular formula C10H20CuN2O4S4 B13827278 Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt

Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt

Cat. No.: B13827278
M. Wt: 424.1 g/mol
InChI Key: CWZKOKSQKMDNMW-UHFFFAOYSA-L
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Description

Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt, also known as copper(II) bis(2-hydroxyethyl)dithiocarbamate, is a coordination compound with the molecular formula C10H20CuN2O4S4. It is a dark green to black crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt can be synthesized through the reaction of copper(II) salts with bis(2-hydroxyethyl)dithiocarbamate ligands. The typical reaction involves dissolving copper(II) sulfate in water and adding bis(2-hydroxyethyl)dithiocarbamate under stirring conditions. The reaction mixture is then heated to facilitate the formation of the copper complex. The product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous stirring, controlled temperature, and pH adjustments to ensure the complete reaction of the starting materials .

Chemical Reactions Analysis

Types of Reactions

Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)dithiocarbamic acid copper salt involves its interaction with molecular targets such as enzymes and proteins. The copper center plays a crucial role in binding to these targets, leading to the inhibition of enzymatic activity. The dithiocarbamate ligands also contribute to the compound’s ability to chelate metal ions, which can disrupt various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)dithiocarbamic acid zinc salt
  • Diethyldithiocarbamate disulfiram
  • N,N-Dimethyldithiocarbamate copper salt

Uniqueness

Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt is unique due to its specific coordination chemistry and the presence of hydroxyethyl groups, which enhance its solubility and reactivity. Compared to other dithiocarbamate compounds, it exhibits distinct biological and catalytic properties, making it valuable in various applications .

Properties

Molecular Formula

C10H20CuN2O4S4

Molecular Weight

424.1 g/mol

IUPAC Name

copper;N,N-bis(2-hydroxyethyl)carbamodithioate

InChI

InChI=1S/2C5H11NO2S2.Cu/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2

InChI Key

CWZKOKSQKMDNMW-UHFFFAOYSA-L

Canonical SMILES

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Cu+2]

Origin of Product

United States

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